![molecular formula C20H17ClN4O3S B2645536 3-(1-(5-氯-1H-吲哚-2-羰基)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034597-70-9](/img/structure/B2645536.png)
3-(1-(5-氯-1H-吲哚-2-羰基)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to readily form hydrogen bonds with biological targets .
Molecular Structure Analysis
The indole moiety in the compound is aromatic in nature, with the nitrogen lone electron pair participating in the aromatic ring . The compound also contains a piperidinyl group, which is a type of secondary amine. Secondary amines can participate in a variety of chemical reactions, including those involving the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline colorless compound with specific odors . The compound’s solubility would depend on the polarity of its functional groups and the solvent used.科学研究应用
Antiviral Activity
Indole derivatives, including our compound of interest, have shown potential as antiviral agents . They can inhibit the activity of various viruses, providing a valuable avenue for the development of new antiviral drugs .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing relief from inflammation and associated symptoms .
Anticancer Activity
The compound could potentially be used in cancer treatment. Indole derivatives have shown anticancer properties, making them a promising candidate for the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that they could potentially be used in the development of drugs for the treatment of HIV .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can potentially inhibit the growth of various microorganisms, making them a promising candidate for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that they could potentially be used in the development of drugs for the treatment of tuberculosis .
Antidiabetic Properties
Indole derivatives also possess antidiabetic properties . They can potentially be used in the treatment of diabetes, providing a new avenue for the development of antidiabetic drugs .
作用机制
未来方向
属性
IUPAC Name |
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-12-1-2-14-11(9-12)10-16(22-14)18(26)24-6-3-13(4-7-24)25-19(27)17-15(5-8-29-17)23-20(25)28/h1-2,5,8-10,13,22H,3-4,6-7H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUVDYSZSZHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

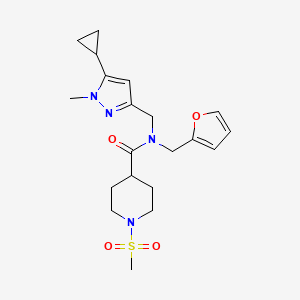
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
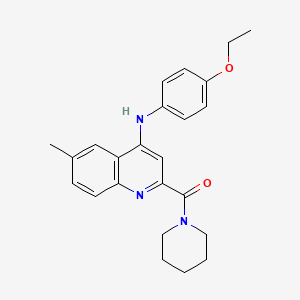
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)
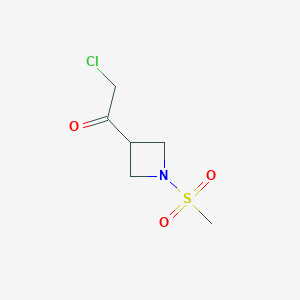
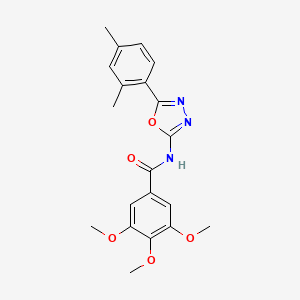
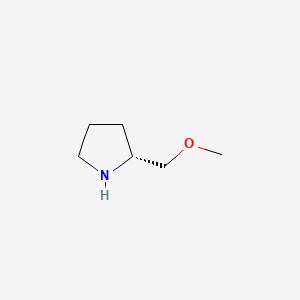
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
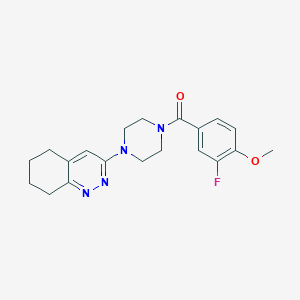
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
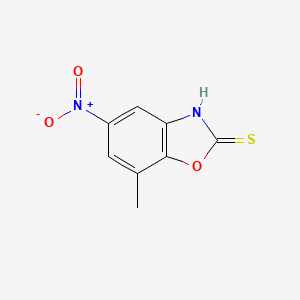
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)